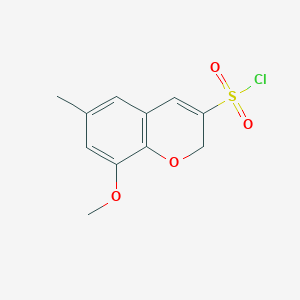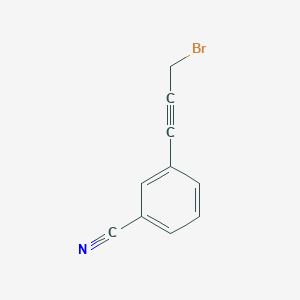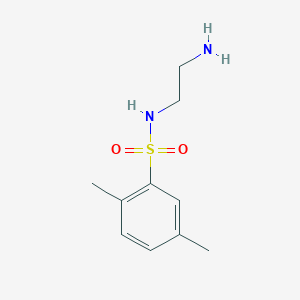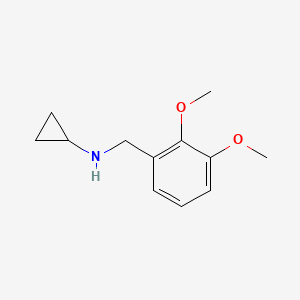![molecular formula C8H13BrO B13206800 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-1-methyl-5-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H13BrO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane typically involves the bromination of a precursor compound. One common method is the bromination of 1-methyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products like azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products like alcohols or ketones.
Reduction: The corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: May be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
6-(Bromomethyl)-5-oxaspiro[2.4]heptane: Similar structure but lacks the methyl group.
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane: Has an additional methyl group, which may affect its reactivity and applications.
6-(Bromomethyl)-3,4-dihydropyridin-2(1H)-one: Different ring system but similar bromomethyl functionality.
Uniqueness: 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane is unique due to its spiro structure and the presence of both a bromomethyl and a methyl group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
6-(bromomethyl)-2-methyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H13BrO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
UQWXVFHSJPDWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC12CC(OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



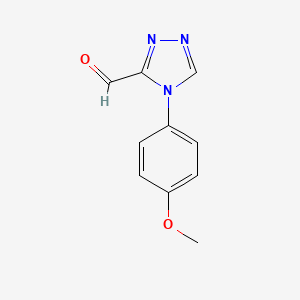
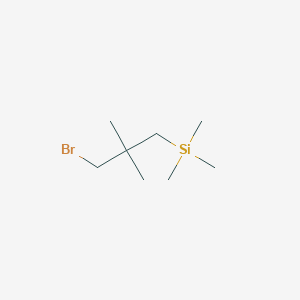
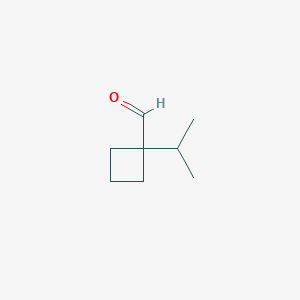
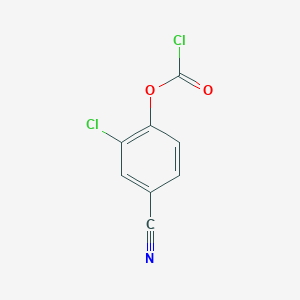
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
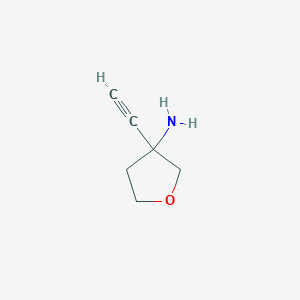
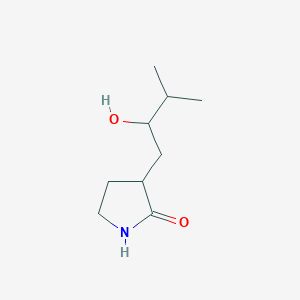
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

